molecular formula C17H11F3N2O3 B3883937 N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide

N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide

Cat. No.: B3883937
M. Wt: 348.28 g/mol
InChI Key: WYPWCIGXACNYAM-UFFVCSGVSA-N
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Description

N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and furan-2-carbohydrazide under basic conditions . The reaction is often facilitated by the use of microwave irradiation, which can enhance the reaction rate and yield compared to classical heating methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
  • 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
  • 3-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid

Uniqueness

N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)12-4-1-3-11(9-12)14-7-6-13(25-14)10-21-22-16(23)15-5-2-8-24-15/h1-10H,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPWCIGXACNYAM-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide
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N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide
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